molecular formula C8H9BrN2O B1379625 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one CAS No. 1379343-79-9

8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one

Cat. No.: B1379625
CAS No.: 1379343-79-9
M. Wt: 229.07 g/mol
InChI Key: YNMQXAHMVNPYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one (CAS: 1379343-79-9) is a brominated heterocyclic compound with the molecular formula C 8 H 9 BrN 2 O and a molecular weight of 229.07 g/mol . This chemical serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing the pyrrolo[1,2-a][1,4]diazepine scaffold. Compounds featuring this core structure are recognized as "privileged structures" in drug discovery due to their wide range of biological activities . Research into analogous pyrrolo[1,2-a][1,4]diazepine derivatives has identified a broad spectrum of pharmacological properties, including potent sedative, anticonvulsant, and analgesic effects . Furthermore, this structural class has demonstrated significant anxiolytic, antidepressant, and anti-inflammatory activities in biological studies . The bromine substituent on this molecule provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling rapid diversification for structure-activity relationship (SAR) studies . Its application is foundational for researchers developing novel therapeutic agents targeting the central nervous system (CNS) and other disease areas. Key Specifications: • CAS Number: 1379343-79-9 • Molecular Formula: C 8 H 9 BrN 2 O • Molecular Weight: 229.07 g/mol • SMILES: C1CNC(=O)C2=CC(=CN2C1)Br This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

8-bromo-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-6-4-7-8(12)10-2-1-3-11(7)5-6/h4-5H,1-3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMQXAHMVNPYRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CC(=CN2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379343-79-9
Record name 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization of Amino-Substituted Precursors

One common route involves cyclization of amino-functionalized precursors such as 2-(1H-benzimidazol-2-yl)aniline derivatives or related amines with bromoacetyl bromide or similar electrophiles to form the diazepinone ring.

  • For example, 2-(1H-benzimidazol-2-yl)aniline reacts with bromoacetyl bromide under controlled conditions to yield the corresponding 5H-benzimidazo[1,2-d]benzodiazepin-6(7H)-one derivatives, which are structurally related analogs. This reaction typically proceeds with moderate to good yields (48%-70%) and short reaction times (1-6 minutes) under microwave irradiation, enhancing efficiency.

  • The reaction conditions often involve ethanol or ethanol-water mixtures as solvents, with microwave assistance to promote rapid cyclization.

Use of Nitro-Thioacetal Precursors and Reductive Cyclization

Another established method involves:

  • Preparation of nitro-thioacetal intermediates from N-(2-nitrobenzoyl)pyrrolidine-2-carboxaldehyde derivatives.
  • Subsequent reduction and deprotection steps to form the pyrrolo[1,2-a]diazepine core.
  • Alkylation with bromoalkyl derivatives to introduce the bromine substituent at the desired position.

This method benefits from the stability of the diethyl thioacetal protective group, which allows various chemical transformations without racemization and facilitates the introduction of substituents at the C8 position.

Palladium-Catalyzed Cross-Coupling and Alkylation

For the introduction of brominated side chains or pharmacophores, Suzuki palladium-catalyzed cross-coupling reactions are employed:

  • Starting from 6-bromo-2-naphthol or similar brominated aromatic compounds.
  • Coupling with phenylboronic acids to form bromoalkyl intermediates.
  • These intermediates are then alkylated with dibromoalkanes to yield bromoalkyl nitro-thioacetals, which cyclize to the target diazepinones.

Detailed Reaction Conditions and Mechanistic Insights

  • Starting Materials: Amino-substituted benzimidazoles or pyrrolidine derivatives with nitro or protected aldehyde groups.
  • Cyclization Agents: Bromoacetyl bromide or other acyl bromides to facilitate ring closure.
  • Solvents: Ethanol, ethanol-water mixtures, or other polar solvents suitable for microwave irradiation.
  • Catalysts: Palladium catalysts for cross-coupling steps; iron powder in acidic media for nitro group reductions.
  • Temperature and Time: Microwave irradiation at 300 W for 1-6 minutes; conventional heating may require longer times.
  • Purification: Filtration, solvent evaporation under vacuum, and precipitation in ethanol-water mixtures.

Mechanistically, the cyclization proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl bromide, followed by ring closure to form the fused diazepinone system. The bromine atom is either introduced via brominated starting materials or through alkylation with bromoalkyl intermediates.

Summary Table of Preparation Methods

Method Key Reagents/Intermediates Conditions Yield Range (%) Notes
Amino precursor cyclization 2-(1H-benzimidazol-2-yl)aniline + bromoacetyl bromide Microwave irradiation, ethanol solvent 48-70 Rapid reaction, microwave-assisted
Nitro-thioacetal reduction N-(2-nitrobenzoyl)pyrrolidine-2-carboxaldehyde diethyl thioacetals Reduction with Fe/HCl, alkylation with bromoalkanes 45-75 Stable intermediates, no racemization
Palladium-catalyzed cross-coupling + alkylation 6-bromo-2-naphthol + phenylboronic acids, dibromoalkanes Pd catalyst, Suzuki coupling, alkylation 45-75 Modular substitution at C8 position
Microwave-assisted cyclization Amino precursors + acyl bromides Microwave, 1-6 min 48-70 Significantly reduced reaction times

Research Findings and Practical Considerations

  • Microwave-assisted synthesis provides a rapid and efficient route, reducing reaction times from hours to minutes without compromising yields.
  • The use of diethyl thioacetal protective groups in precursor molecules allows for versatile chemical modifications and high stereochemical integrity during synthesis.
  • Palladium-catalyzed cross-coupling reactions enable the introduction of diverse substituents at the C8 position, which is critical for tuning biological activity.
  • Reduction of nitro groups using iron powder in acidic media is a mild and effective method to generate amino intermediates necessary for cyclization.
  • The choice of solvent and reaction conditions is crucial to optimize yields and purity, with ethanol and ethanol-water mixtures commonly used for their polarity and microwave compatibility.

Chemical Reactions Analysis

Types of Reactions

8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different functionalized or de-brominated products .

Scientific Research Applications

8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to the observed biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and function .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

5-Methyl Derivative (8-Bromo-5-methyl-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one)
  • Molecular Weight : 243.1 g/mol (C₉H₁₁BrN₂O) .
  • Commercial Status : Available at high cost (e.g., $498/50 mg), indicating its use in specialized research .
Pyrrolo[1,2-a]imidazole and Imidazo[1,2-a]azepine Derivatives
  • Compound 6c (5H-imidazo[1,2-a]azepine quaternary salt): Exhibits broad-spectrum antimicrobial activity (MIC: 4 µg/mL) against Gram-positive bacteria and fungi but shows cytotoxicity (CC₅₀ ≈ MIC values) in HEK-293 cells .
  • Key Insight : The quaternary ammonium group enhances ionic interactions with microbial membranes but also increases toxicity to mammalian cells, highlighting a trade-off between activity and selectivity .
Pyrrolo[1,2-a]quinoline Derivatives
  • These compounds, such as mitomycin C analogs, demonstrate antitumor activity due to fused aromatic systems and electrophilic substituents.
Triazolo-Benzodiazepines
  • Example: 8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-α][1,4]benzodiazepine.

Biological Activity

8-Bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one (CAS Number: 1379343-79-9) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activities based on available literature.

Structural Characteristics

The molecular formula of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one is C8H9BrN2OC_8H_9BrN_2O, with a molecular weight of 229.07 g/mol. The compound features a bromine atom at the 8-position of the pyrrolo-diazepine framework which may influence its biological properties.

Synthesis Methods

The synthesis of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one typically involves cyclization reactions of appropriate precursors. Various synthetic strategies have been documented that yield this compound in moderate to high yields.

Anticancer Activity

Recent studies have indicated that compounds similar to 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of pyrrolodiazepines can effectively inhibit the growth of various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells.
  • IC50 values for some related compounds have been reported in the range of 0.3318.36μM0.33-18.36\mu M, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

The proposed mechanism of action for these compounds includes:

  • Inhibition of VEGFR-2 , a key receptor involved in angiogenesis. Compounds similar to 8-bromo derivatives have shown promising results in reducing VEGFR-2 activity in tumor cells by up to 79% compared to control groups .
  • Inducing apoptosis through various pathways such as caspase activation and modulation of Bcl-2 family proteins.

Case Studies

A notable case study involved the evaluation of several pyrrolodiazepine derivatives against human tumor cell lines:

  • Study Design : Compounds were synthesized and screened for cytotoxicity using MTT assays.
  • Results : Several derivatives exhibited significant cytotoxic effects with selectivity indices favoring cancer cells over normal fibroblasts. For example:
CompoundCell LineIC50 (μM)Selectivity Index
Compound AMCF-716.503.5
Compound BPC-30.335.0
Compound CA54918.364.0

This data highlights the potential for further development of these compounds as targeted cancer therapies.

Q & A

Q. What are the key synthetic routes for 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one?

The synthesis typically involves cyclization reactions of ethyl indole or benzoimidazole carboxylates with amines. For example, ethyl 1H-pyrazole-3-carboxylate derivatives can react with ammonia or benzylamine, though cyclization may fail without optimized conditions (e.g., solvent, temperature, catalyst). Analytical techniques like LC/MS and NMR are critical for verifying reaction outcomes and intermediate structures . Bromination strategies for similar pyrrolodiazepinones suggest using bromine or N-bromosuccinimide (NBS) in inert solvents like DMF or THF under controlled temperatures .

Q. What characterization methods are essential for confirming the structure of this compound?

  • NMR Spectroscopy : 1H and 13C NMR are indispensable for confirming the fused pyrrolodiazepinone core and bromine substitution patterns.
  • LC/MS : Monitors reaction progress and purity, with ESI-MS providing molecular ion verification.
  • X-ray Crystallography : Resolves ambiguities in regiochemistry or stereochemistry, especially for novel derivatives .

Q. How should researchers handle safety concerns during synthesis?

While direct toxicity data for this compound is limited, analogous brominated heterocycles (e.g., 5-bromo-3-hydroxy-1H-pyridin-2-one) show moderate acute toxicity (LD50 >1 g/kg in mice). Use PPE (gloves, goggles), work in a fume hood, and follow protocols for brominated intermediates, which may release toxic fumes during reactions .

Advanced Research Questions

Q. How can failed cyclization reactions during synthesis be troubleshooted?

Failed cyclization (e.g., oxirane ring opening without diazepinone formation) may result from:

  • Insufficient activation : Use Brønsted acids (p-TsOH) or Lewis acids (ZnCl2) to promote cyclization.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amine reactants.
  • Temperature control : Higher temperatures (80–100°C) may favor ring closure over side reactions .

Q. What strategies optimize regioselective bromination in the pyrrolodiazepinone scaffold?

  • Directed ortho-bromination : Use directing groups (e.g., carbonyls) to guide bromine addition.
  • Protecting group chemistry : Protect reactive sites (e.g., amines) to avoid over-bromination.
  • Computational modeling : DFT calculations predict electron density maps to identify reactive positions .

Q. How can biological activity (e.g., antimicrobial) be evaluated for derivatives of this compound?

  • Agar dilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • MIC determination : Use broth microdilution per CLSI guidelines, with positive controls (e.g., ciprofloxacin).
  • Mechanistic studies : Fluorescence-based assays to assess DNA intercalation or enzyme inhibition (e.g., topoisomerases) .

Q. What analytical challenges arise in resolving stereochemistry of fused diazepinones?

  • Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA/IB).
  • Dynamic NMR : Detect atropisomerism in substituted derivatives under variable temperatures.
  • VCD Spectroscopy : Combines vibrational circular dichroism with computational models to assign absolute configurations .

Q. How can computational methods enhance the design of novel derivatives?

  • Docking simulations : Screen derivatives against target proteins (e.g., kinases, GPCRs).
  • ADMET prediction : Tools like SwissADME assess bioavailability, BBB permeability, and toxicity.
  • QSAR modeling : Correlate structural features (e.g., logP, H-bond donors) with observed bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one
Reactant of Route 2
Reactant of Route 2
8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.